molecular formula C20H24ClN5O2 B606494 Cathepsin inhibitor 1

Cathepsin inhibitor 1

Cat. No.: B606494
M. Wt: 401.9 g/mol
InChI Key: MZRVIHRERYCHBL-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cathepsin Inhibitor 1 is a potent and selective inhibitor of cathepsins, which are proteolytic enzymes found in lysosomes. Cathepsins play a crucial role in protein degradation, cell signaling, and various physiological processes. This compound specifically targets cathepsins L, L2, S, K, and B, making it a valuable tool in research and therapeutic applications .

Mechanism of Action

Target of Action

Cathepsin Inhibitor 1 primarily targets cathepsins, which are the most abundant lysosomal proteases . These proteases are mainly found in acidic endo/lysosomal compartments where they play a vital role in intracellular protein degradation, energy metabolism, and immune responses . This compound specifically targets Cathepsin S (CTSS), a lysosomal protease and a member of the cysteine cathepsin protease family .

Mode of Action

This compound interacts with its targets by inhibiting their proteolytic activity. It is a reversible, highly potent, and highly selective inhibitor that markedly inhibits the production of active neutrophil serine proteases (NSPs) in a dose-dependent manner . This inhibition blocks the processing of zymogenic forms of NSPs, including neutrophil elastase, proteinase 3, and cathepsin G .

Biochemical Pathways

The inhibition of cathepsins by this compound affects several biochemical pathways. It blocks the activation of inflammasomes, which are essential in generating bioactive interleukin-1 in response to crystals . It also inhibits an inflammasome-independent pathway that generates mature interleukin-1, contributing substantially to crystal-stimulated inflammation . Moreover, it prevents the release of pro-apoptotic mediators such as caspase-3 and PARP-1, which contribute to plaque instability .

Pharmacokinetics

The pharmacokinetic profile of this compound is qualitatively similar throughout Phase 1 development . It is a reversible inhibitor that binds to cathepsin C in a dose-dependent manner . The binding kinetics of this compound to isolated human cathepsin C were assessed using surface plasmon resonance .

Result of Action

The inhibition of cathepsin activity by this compound leads to various molecular and cellular effects. It causes increased cell death stemming from oxidative stress in both in vitro and in vivo systems . Using advanced proteomic analysis, it was found that autophagy is inhibited in the system, seemingly yielding the elevated oxidative stress and apoptosis .

Action Environment

The action of this compound is influenced by the environment in which it operates. Cathepsins are synthesized as zymogens and are autoactivated in the acidic and reducing environment of lysosomes Therefore, the efficacy and stability of this compound may be influenced by the pH and redox conditions of its environment

Biochemical Analysis

Biochemical Properties

Cathepsin Inhibitor 1 interacts with cathepsin B, a lysosomal enzyme involved in protein degradation . The inhibitor binds to the active site of the enzyme, preventing it from cleaving its substrates .

Cellular Effects

The inhibition of cathepsin B by this compound can have significant effects on cellular processes. For instance, it can influence cell signaling pathways and gene expression . It can also impact cellular metabolism, as cathepsin B is involved in the degradation of intracellular proteins .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the active site of cathepsin B . This binding interaction prevents the enzyme from cleaving its substrates, thereby inhibiting its proteolytic activity .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, the inhibitor’s stability and degradation can affect its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . High doses of the inhibitor can potentially lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in the metabolic pathway of protein degradation . It interacts with cathepsin B, which is a key enzyme in this pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It can interact with various transporters or binding proteins, which can affect its localization or accumulation .

Subcellular Localization

This compound is localized within the lysosomes of cells . This subcellular localization is crucial for its activity, as it allows the inhibitor to interact with cathepsin B, which is also located in the lysosomes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cathepsin Inhibitor 1 involves multiple steps, including the formation of key intermediates and final coupling reactionsCommon reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure selective reactions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: Cathepsin Inhibitor 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the inhibitor .

Comparison with Similar Compounds

Uniqueness: Cathepsin Inhibitor 1 is unique due to its broad-spectrum inhibition of multiple cathepsins (L, L2, S, K, and B), making it a versatile tool for studying various physiological and pathological processes. Its high selectivity and potency distinguish it from other inhibitors that may target only a single cathepsin .

Properties

IUPAC Name

5-tert-butyl-N-[(2S)-3-(3-chlorophenyl)-1-(cyanomethylamino)-1-oxopropan-2-yl]-2-methylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN5O2/c1-20(2,3)17-12-16(26(4)25-17)19(28)24-15(18(27)23-9-8-22)11-13-6-5-7-14(21)10-13/h5-7,10,12,15H,9,11H2,1-4H3,(H,23,27)(H,24,28)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRVIHRERYCHBL-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)C(=O)NC(CC2=CC(=CC=C2)Cl)C(=O)NCC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=NN(C(=C1)C(=O)N[C@@H](CC2=CC(=CC=C2)Cl)C(=O)NCC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: The research mentions that Cathepsin inhibitor 1 (CATI-1) can counteract the downregulation of the full-length Mpl protein caused by the truncated Mpl isoform (Mpl-tr). Can you elaborate on the mechanism by which CATI-1 might be exerting this effect?

A1: The research suggests that Mpl-tr targets the full-length Mpl receptor for degradation through a lysosomal pathway. [] Cathepsins are a family of proteases found within lysosomes, and they play a crucial role in protein degradation within these organelles. Therefore, by inhibiting cathepsins, CATI-1 likely prevents the degradation of the full-length Mpl receptor, even in the presence of Mpl-tr. This would explain why CATI-1 counteracts the effect of Mpl-tr on Mpl protein expression.

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